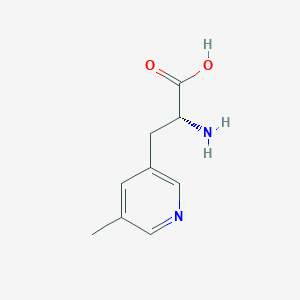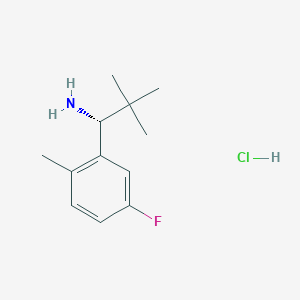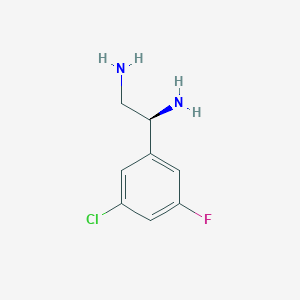
(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL is a chiral amino acid derivative with a pyridine ring substituted at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then methylated at the 5-position.
Amino Acid Formation: The methylated pyridine is then subjected to a series of reactions to introduce the amino acid moiety. This often involves the use of protecting groups to ensure selective reactions.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives and N-oxides.
Reduction Products: Reduced pyridine derivatives and modified amino acids.
Substitution Products: Various substituted pyridine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its chiral nature.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction Studies: Used to study interactions with proteins and other biomolecules.
Medicine:
Drug Development:
Diagnostic Agents: Used in the development of diagnostic agents for various diseases.
Industry:
Material Science: Employed in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it may interact with receptors in the nervous system, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
(S)-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL: The enantiomer of the compound, which may have different biological activities.
2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID: The non-chiral version of the compound.
2-AMINO-3-(PYRIDIN-3-YL)PROPANOICACID: A similar compound without the methyl group on the pyridine ring.
Uniqueness: ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to its chiral nature and the presence of the methyl group on the pyridine ring
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)/t8-/m1/s1 |
Clave InChI |
CPKQBVYCIFWHTC-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC(=CN=C1)C[C@H](C(=O)O)N |
SMILES canónico |
CC1=CC(=CN=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)
![(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051772.png)




![1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13051789.png)
![(Z)-(ethylN-[(Z)-benzoyl]ethanecarbohydrazonate)](/img/structure/B13051804.png)
